molecular formula C19H17ClN2O2 B405014 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 301680-74-0

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B405014
CAS No.: 301680-74-0
M. Wt: 340.8g/mol
InChI Key: GTERTWFOKOCRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C21H21ClN2O2 and is provided for research purposes . This compound belongs to the class of isoxazole carboxamides, a group known for its significant relevance in medicinal chemistry research due to a wide spectrum of potential pharmacological activities. Isoxazole derivatives are frequently investigated for their anti-nociceptive and anti-inflammatory potential, with some analogs acting through non-opioid receptor pathways, as shown in studies on similar structures . Furthermore, the structural motif of a 3-(2-chlorophenyl)-5-methylisoxazole is found in other biologically active molecules, underscoring its importance as a key pharmacophore in drug discovery . Researchers value this scaffold for developing novel therapeutic agents and probing biological mechanisms. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-8-9-16(12(2)10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTERTWFOKOCRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Precursor Synthesis : React 2-chlorophenylglyoxylic acid with methylamine to form α-hydroxy ketone 4a (2-(2-chlorophenyl)-2-hydroxypropan-1-one).

  • Cyclization : Treat 4a with POCl₃ in acetonitrile (MeCN) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intermediate acyl chloride formation, yielding 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride.

  • Amidation : React the acyl chloride with 2,4-dimethylaniline in dichloromethane (DCM) and triethylamine (TEA) to form the target carboxamide.

Conditions :

  • Temperature: 0°C → RT

  • Yield: 79% (oxazole core)

  • Purification: Column chromatography (hexane/EtOAc, 4:1)

Acylpyridinium Salt Intermediate Method

A 2025 Journal of Organic Chemistry study introduced a scalable method using triflylpyridinium reagents to generate acylpyridinium salts from carboxylic acids, enabling oxazole formation via [3 + 2] cycloaddition.

Procedure:

  • Acylpyridinium Formation : Combine 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with DMAP-Tf (triflylpyridinium reagent) in DCM.

  • Cycloaddition : Add tosylmethyl isocyanide (TosMIC) and stir at 40°C for 30 minutes.

  • Amide Coupling : Introduce 2,4-dimethylaniline using EDCI/HOBt in DMF, followed by hydrolysis.

Conditions :

  • Catalyst: DMAP (1.5 equiv)

  • Solvent: DCM

  • Yield: 68–72% (over two steps)

  • Scale: Gram-scale demonstrated

Carboxamide Formation via Coupling Agents

Patent EP0573883A1 and PMC studies highlight carboxamide bond formation using coupling agents like EDCI/HOBt or dicyclohexylcarbodiimide (DCC).

Procedure:

  • Oxazole-4-Carboxylic Acid Activation : Convert 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid to its active ester using EDCI/HOBt.

  • Amine Coupling : React with 2,4-dimethylaniline in DMF at RT for 24 hours.

Conditions :

  • Coupling Agent: EDCI (1.2 equiv), HOBt (1.1 equiv)

  • Yield: 85%

  • Purity: >95% (HPLC)

Acid Chloride Aminolysis Approach

A classical method involves generating acid chlorides for direct aminolysis, as described in Vulcanchem and Sigma-Aldrich protocols.

Procedure:

  • Acid Chloride Synthesis : Treat 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) in refluxing toluene.

  • Aminolysis : Add 2,4-dimethylaniline dropwise to the acid chloride in THF, followed by TEA to scavenge HCl.

Conditions :

  • Temperature: Reflux (110°C for SOCl₂)

  • Yield: 76%

  • Workup: Filtration and recrystallization (EtOH/H₂O)

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Cyclization (POCl₃)POCl₃, MeCN79%High oxazole selectivityRequires harsh conditions
AcylpyridiniumDMAP-Tf, TosMIC72%Scalable, mild conditionsCostly reagents
EDCI/HOBt CouplingEDCI, HOBt85%High purity, room temperatureSensitive to moisture
Acid ChlorideSOCl₂, TEA76%Simple workflowToxicity of SOCl₂

Optimization Strategies and Challenges

  • Regioselectivity : The 5-methyl group’s position is controlled by steric effects during cyclization. Use of bulky bases (e.g., DIPEA) minimizes byproducts.

  • Purification : Silica gel chromatography (hexane/EtOAc) effectively separates oxazole isomers.

  • Scale-Up : The acylpyridinium method is preferable for industrial scaling due to shorter reaction times and DMAP recovery.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(2-Cl-Ph), 5-Me, N-(2,4-diMe-Ph) C19H17ClN2O2 340.81 Moderate lipophilicity, steric bulk
3-(2-Cl-Ph)-N-[2-(4-sulfamoyl-Ph)-ethyl]-5-Me-4-carboxamide () N-(2-sulfamoylphenethyl) C20H18ClN3O3S 415.89 Enhanced solubility due to sulfonamide group
N-(5-Cl-2-Me-Ph)-3-(2-Cl-Ph)-5-Me-4-carboxamide () N-(5-Cl-2-Me-Ph) C18H14Cl2N2O2 361.22 Increased halogenation, higher logP
3-(2-Cl-Ph)-N-(3-CN-Ph)-5-Me-4-carboxamide () N-(3-cyanophenyl) C18H12ClN3O2 337.76 Electron-withdrawing cyano group, logP = 2.83
3-(2-Cl-Ph)-N-(4-(dimethylamino)-Ph)-5-Me-4-carboxamide () N-(4-dimethylamino-Ph) C19H18ClN3O2 355.82 Electron-donating dimethylamino group, improved bioavailability
Key Observations :
  • Electron Effects: The 2-chlorophenyl group is electron-withdrawing, polarizing the isoxazole ring.
  • Solubility : Sulfonamide-containing derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methyl/chloro substituents () increase lipophilicity .
  • Steric Hindrance: The 2,4-dimethylphenyl group in the target compound introduces steric bulk, which may reduce off-target binding compared to smaller substituents like cyanophenyl () .

Crystallographic and Conformational Analysis

  • Planarity and Dihedral Angles : In the structurally related compound N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide (), the dihedral angle between the benzene and isoxazole rings is 8.08° , indicating near coplanarity. This planarity facilitates π-π stacking in crystal lattices and receptor binding pockets. The target compound’s 2,4-dimethylphenyl group likely disrupts coplanarity, reducing stacking interactions but improving selectivity .
  • Hydrogen Bonding: Crystallographic studies () highlight the role of hydrogen bonds (e.g., N–H⋯O and O–H⋯N) in stabilizing crystal structures. The absence of polar groups (e.g., sulfonamide or cyano) in the target compound may limit such interactions, impacting solubility and crystal packing .

Biological Activity

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the molecular formula C23H26ClN5O2C_{23}H_{26}ClN_5O_2 and features a complex structure that includes an oxazole ring. Its synthesis involves reactions between specific aryl amines and carbonyl compounds, which can lead to various derivatives with distinct biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including the target compound. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
  • IC50 Values : Some derivatives showed IC50 values in the micromolar range, indicating significant potency against these cancer types.
CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-70.65Induction of apoptosis via p53 pathway
Similar Oxazole DerivativeU-9370.75Caspase activation leading to apoptosis

The mechanisms by which these compounds exert their biological effects include:

  • Apoptosis Induction : Flow cytometry assays have shown that these compounds can induce apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : Certain derivatives have been observed to arrest the cell cycle at the G0-G1 phase.
  • Molecular Docking Studies : These studies suggest strong interactions between the oxazole ring and key amino acid residues in target proteins, similar to established anticancer drugs like Tamoxifen.

Case Studies

  • Study on MCF-7 Cells : A study indicated that the compound increased p53 expression levels and activated caspase-3 cleavage in MCF-7 cells. This suggests a mechanism involving stress response pathways that lead to programmed cell death.
    "The compound significantly increased p53 levels leading to enhanced apoptotic activity."
  • Comparative Analysis : In comparative studies with known anticancer agents like doxorubicin, some oxazole derivatives exhibited greater cytotoxicity against leukemia cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.